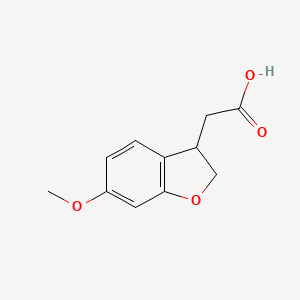

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXQPBXFERQVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93198-72-2 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93198-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Methoxybenzofuran-3-one derivatives : These serve as key intermediates, which can be converted into 3-substituted benzofuran acetic acid derivatives.

- 2-Hydroxybenzophenones or 6-methoxybenzophenones : Used as precursors for the benzofuran ring formation.

Synthetic Route Overview

A representative synthetic route involves the following steps:

Synthesis of 6-Methoxybenzofuran-3-one : This can be achieved by cyclization of appropriately substituted benzophenone derivatives or via chloroacetylation and subsequent cyclization of 3-methoxybenzyl alcohol derivatives.

Horner-Wadsworth-Emmons (HWE) Reaction : The 6-methoxybenzofuran-3-one is subjected to a HWE reaction with (carbethoxymethylene)triphenylphosphorane to afford ethyl (6-methoxy-1-benzofuran-3-yl)acetate intermediates.

Conversion to Acetamide and then to Acetic Acid : The ester intermediates can be converted to acetamides and subsequently hydrolyzed to yield the corresponding acetic acid derivatives.

Purification : Column chromatography using mixtures of hexanes and ethyl acetate is typically employed to purify intermediates and final products.

Detailed Reaction Conditions and Catalysts

- Base Catalysis : Potassium carbonate (K2CO3) in DMF is commonly used for nucleophilic substitution steps.

- Lewis Acid Catalysis : Zinc bromide (ZnBr2) or low-valent titanium reagents can promote rearrangements and cyclizations.

- Temperature : Reactions are often conducted at room temperature (20–25 °C) or under reflux depending on the step.

- Solvents : DMF, tetrahydrofuran (THF), ethanol, or methanol are typical solvents.

Research Findings and Data Summary

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to benzofuranone | Chloroacetylation + cyclization | Room temp to reflux | 70–90 | Starting from 3-methoxybenzyl alcohol derivatives |

| 2 | Horner-Wadsworth-Emmons | (Carbethoxymethylene)triphenylphosphorane | THF, reflux | 80–95 | Forms ethyl (6-methoxy-1-benzofuran-3-yl)acetate |

| 3 | Amidation | Ammonia or amines | Mild heating | 75–85 | Converts ester to acetamide |

| 4 | Hydrolysis | Acid or base hydrolysis | Aqueous acidic/basic | 80–90 | Yields this compound |

| 5 | Purification | Column chromatography | Hexanes/ethyl acetate | — | Ensures high purity of intermediates and final product |

Alternative Synthetic Approaches and Related Compounds

- Rearrangement of 2,3-Dihydrobenzofuran-3-ols : Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols have been reported to yield 3-substituted dihydrobenzofuran-2-ones, which can be further functionalized to acetic acid derivatives.

- Use of Benzotriazole Derivatives : Alkylation of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles followed by rearrangement provides a route to substituted dihydrobenzofuranones.

- Protection and Functional Group Manipulation : Hydroxy groups on the benzofuran ring can be protected as silyl ethers or alkylated to introduce methoxy or hydroxymethyl groups, facilitating further transformations.

Summary of Key Research Insights

- The preparation of this compound is best approached via the synthesis of 6-methoxybenzofuran-3-one intermediates followed by HWE olefination and subsequent functional group transformations.

- Lewis acid catalysis plays a crucial role in rearrangement and ring closure steps, enabling efficient access to the benzofuran core.

- The use of protecting groups and strategic substitution at the 6-position (e.g., methoxy) significantly influences the yield and purity of the final product.

- Purification by column chromatography using hexanes/ethyl acetate mixtures is standard to isolate pure compounds.

Chemical Reactions Analysis

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohol derivatives.

- Electrophilic Substitution on the benzofuran ring.

Biology

The compound exhibits significant biological activities, making it a subject of interest in biochemical research:

- Enzyme Interaction: It has been shown to inhibit Src kinase, influencing cell signaling pathways and potentially providing anti-tumor effects by inducing apoptosis in cancer cells.

- Biochemical Pathways: It interacts with various biological molecules, aiding in the study of cellular processes and molecular interactions.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-tumor Activity: Studies indicate that it can induce apoptosis in cancer cells at specific dosages.

- Antibacterial and Antiviral Properties: Preliminary investigations suggest that it may possess activity against certain bacterial and viral strains.

Industrial Applications

In industry, this compound is valued for its chemical properties that facilitate the development of new materials and industrial processes. Its role as a precursor in various chemical syntheses makes it a versatile compound in material science.

Case Study 1: Anti-Tumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated its ability to inhibit cell proliferation. The mechanism was attributed to the compound's interaction with Src kinase, leading to altered signaling pathways that promote apoptosis.

Case Study 2: Biochemical Interactions

Research analyzing the biochemical interactions of this compound revealed that it significantly affects cellular metabolism and gene expression. The compound was shown to stabilize certain proteins involved in metabolic pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The compound shares structural similarities with several benzofuran-based acetic acid derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Pharmacological and Therapeutic Insights

(a) TAK-875 (Fasiglifam)

TAK-875 is a structurally complex analog featuring a biphenyl-sulfonylpropoxy side chain. It demonstrated nanomolar potency (EC₅₀ = 14 nM) as a GPR40 agonist, promoting glucose-dependent insulin secretion for type 2 diabetes treatment . However, clinical trials were terminated due to hepatotoxicity risks .

(b) (6-Hydroxy-1-benzofuran-3-yl)acetic Acid

This analog replaces the methoxy group with a hydroxy substituent. While less potent than TAK-875, it retains GPR40 agonist activity, making it a candidate for antidiabetic drug development .

(c) 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

Biological Activity

2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is a chemical compound that has garnered attention in the fields of synthetic chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound features a benzofuran ring structure and is characterized by a methoxy group and an acetic acid moiety, leading to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Profile

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- CAS Number : 93198-72-2

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's structure contributes significantly to its biological activity, influencing its interactions with various biomolecules.

Target Interactions

Benzofuran derivatives, including this compound, have been shown to interact with several biological targets:

- Enzymatic Inhibition : It has been reported that this compound inhibits Src kinase, an enzyme involved in cell signaling pathways. This inhibition can disrupt various cellular processes, including proliferation and survival of cancer cells.

Biochemical Pathways

The compound is associated with multiple biochemical pathways:

- Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent.

- Antimicrobial Activity : Preliminary investigations reveal that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Cellular Effects

The compound's influence on cellular processes includes alterations in gene expression and cellular metabolism. For instance, it may modulate the activity of transcription factors involved in inflammatory responses.

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound. It has shown inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable pathogens are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-tumor Activity

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the activation of caspases, which are crucial for programmed cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of several benzofuran derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against E. coli and S. aureus. The study highlighted the potential for developing new antibiotics based on this compound's structure .

Study on Anti-tumor Effects

Another investigation focused on the anti-tumor effects of this compound in human breast cancer cell lines. The results demonstrated that treatment with this compound led to a reduction in cell viability and increased apoptotic markers compared to control groups. This suggests a promising avenue for further research into its therapeutic applications in oncology.

Q & A

Q. What are the key physicochemical properties of 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid relevant to laboratory handling and experimental design?

Answer: The compound has a molecular formula of C₁₁H₁₀O₄ (molecular weight: 206.19 g/mol) and a melting point range of 123–124°C . Its CAS Registry Number is 69716-05-8 , and it is typically supplied at ≥97% purity for laboratory use. Key safety considerations include avoiding inhalation and ensuring proper ventilation, with first-aid measures emphasizing immediate medical consultation upon exposure .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₄ | |

| Melting Point | 123–124°C | |

| CAS RN | 69716-05-8 | |

| Purity | ≥97% |

Q. What standard synthetic methodologies are employed for the preparation of this compound in academic research?

Answer: Synthesis often involves functionalizing the benzofuran core through electrophilic substitution or cyclization reactions . For example, derivatives of similar benzofuran-acetic acid compounds are synthesized via Claisen-Schmidt condensations or acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl precursors . A critical step is the introduction of the methoxy group at the 6-position, achieved using methylation agents (e.g., dimethyl sulfate) under basic conditions. Purification typically employs recrystallization from ethanol or chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies observed in NMR spectral data during structural elucidation of derivatives?

Answer: Contradictions in NMR data (e.g., unexpected coupling patterns or chemical shifts) can arise from conformational flexibility or crystal packing effects . To address this:

- Perform X-ray crystallography to confirm the solid-state structure, as demonstrated for the related compound 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, which revealed precise bond angles and torsional strain .

- Compare experimental NMR data with DFT-calculated chemical shifts to identify discrepancies caused by dynamic effects .

- Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry .

Q. What experimental strategies are recommended for assessing the environmental fate of this compound in ecological risk assessments?

Answer: Follow the framework outlined in Project INCHEMBIOL :

Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis rates to predict environmental persistence.

Biotic/abiotic degradation studies : Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil, water).

Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular and population levels using standardized OECD protocols.

Long-term monitoring : Design field studies to correlate laboratory data with real-world exposure scenarios, accounting for variables like pH and microbial activity .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for selective C–O bond formation, as seen in analogous benzofuran syntheses .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with green solvents (e.g., cyclopentyl methyl ether) to reduce side reactions.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid adjustment of reaction parameters .

Q. What mechanistic insights guide the analysis of this compound’s potential antimicrobial activity?

Answer: For structure-activity relationship (SAR) studies:

- Molecular docking : Screen against bacterial targets (e.g., E. coli DNA gyrase) to identify binding interactions facilitated by the methoxy and acetic acid groups .

- ROS induction assays : Quantitate reactive oxygen species (ROS) in microbial cultures to evaluate oxidative stress mechanisms .

- Synergistic studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects using checkerboard MIC assays .

Q. How should researchers design crystallization trials to obtain high-quality single crystals for X-ray analysis?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation, as demonstrated for 2-(5-Methyl-1-benzofuran-3-yl)acetic acid .

- Temperature gradients : Perform slow evaporation at 4°C to enhance crystal lattice integrity.

- Seeding techniques : Introduce microcrystals from prior trials to control polymorphism .

Q. What analytical techniques are critical for validating purity and structural integrity in novel derivatives?

Answer:

- HPLC-DAD/MS : Detect impurities at <0.1% levels and confirm molecular ions.

- Elemental analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .

Data Contradiction Analysis Example

If HPLC purity conflicts with NMR integration , consider:

- Ion suppression in MS : Non-UV-active impurities may go undetected; use evaporative light scattering detection (ELSD) as a complementary method.

- Dynamic proton exchange : Acidic protons (e.g., -COOH) may broaden NMR signals, leading to inaccurate integration; acquire spectra in deuterated DMSO at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.